molecular formula C18H16FN3O2 B6085841 N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

カタログ番号 B6085841
分子量: 325.3 g/mol
InChIキー: BRBDFVJPMYBPJH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, also known as FLAP inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of the enzyme 5-lipoxygenase-activating protein (FLAP), which plays a key role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases.

作用機序

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor works by inhibiting the enzyme N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, COPD, and IBD. By inhibiting N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor reduces the production of leukotrienes, thereby reducing inflammation and improving symptoms in these diseases.
Biochemical and Physiological Effects:
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been shown to have various biochemical and physiological effects. It reduces the production of leukotrienes, which are involved in inflammation and various diseases. It also has anti-cancer and anti-inflammatory effects. N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been shown to improve symptoms in various diseases, such as asthma, COPD, and IBD.

実験室実験の利点と制限

The advantages of using N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in lab experiments include its potent inhibitory effect on N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, its ability to reduce the production of leukotrienes, and its potential therapeutic applications in various diseases. The limitations of using N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and purify the compound.

将来の方向性

There are several future directions for research on N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor. One direction is to study its potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis. Another direction is to develop more potent and selective N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitors with fewer side effects. Additionally, the use of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor, making it more accessible for research and potential clinical use.

合成法

The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor involves several steps, including the reaction of 3-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product. The purity and yield of the product can be improved by various purification techniques, such as column chromatography and recrystallization.

科学的研究の応用

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been studied extensively for its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to reduce the production of leukotrienes, which are involved in the pathogenesis of these diseases. N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has also been studied for its potential anti-cancer and anti-inflammatory effects.

特性

IUPAC Name

N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-10-17(22(21-12)14-7-5-6-13(19)11-14)20-18(23)15-8-3-4-9-16(15)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBDFVJPMYBPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。